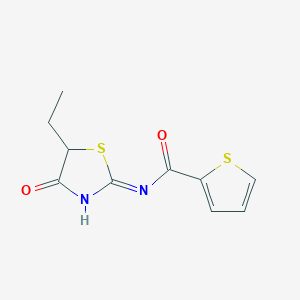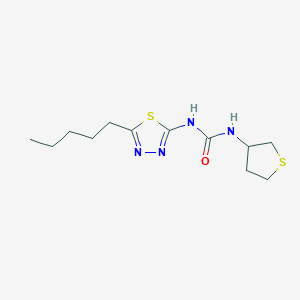![molecular formula C16H13BrClN3O6 B6013817 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B6013817.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups, making it a subject of interest for chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 2-bromo-4-chlorophenol with chloroacetic acid to form 2-(2-bromo-4-chlorophenoxy)acetic acid. This intermediate is then converted to its hydrazide derivative by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amine derivatives.
科学的研究の応用
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is not fully understood but is believed to involve interactions with specific molecular targets. The presence of multiple functional groups allows the compound to engage in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors.
類似化合物との比較
Similar Compounds
2-(2-bromo-4-chlorophenoxy)acetohydrazide: Shares a similar core structure but lacks the additional functional groups present in the target compound.
4-hydroxy-3-methoxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound, with similar functional groups but a simpler structure.
Uniqueness
The uniqueness of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN3O6/c1-26-14-5-9(4-12(16(14)23)21(24)25)7-19-20-15(22)8-27-13-3-2-10(18)6-11(13)17/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYQMGXRBVLUBG-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isopropyl 3-[5-(4-bromophenyl)-2-furyl]-2-cyanoacrylate](/img/structure/B6013735.png)
![3,4-Dimethyl-6-({2-[(5-propylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B6013742.png)
![1-Methyl-5-[[4-(2-methylpiperidin-1-yl)phenyl]methylcarbamoyl]pyrazole-4-carboxylic acid](/img/structure/B6013747.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6013757.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013761.png)
![ethyl {2-methoxy-4-[(E)-(1-methyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B6013771.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6013784.png)

![2'-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6013794.png)

![3-({[3,5-bis(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6013805.png)
![7-(2-chloro-6-fluorobenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6013811.png)

![2-butanoyl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B6013832.png)
